molecular formula C10H9NOS B8285920 7-Methoxyquinoline-4(1H)-thione

7-Methoxyquinoline-4(1H)-thione

Cat. No. B8285920
M. Wt: 191.25 g/mol
InChI Key: ILWCBMQHHLQBCB-UHFFFAOYSA-N
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Patent
US05773449

Procedure details

4-Hydroxy-7-methoxyquinoline (2.3 g, 13 mmol) dissolved in pyridine (30 ml) was added with phosphorus pentasulfide (2.9 g, 13 mmol) and refluxed for an hour. The reaction mixture was allowed to cool to room temperature and the solvent was removed under reduced pressure. The residues were added with water (80 ml) and stood at 0° C. for about 30 minutes. The resulting precipitates were collected by filtration, washed with water and recrystallized from mixed solvent (about 60 ml) of ethanol with water (2 : 1) to obtain 1.7 g (68%) of the titled orange compound.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:15]>N1C=CC=CC=1>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2](=[S:15])[CH:3]=[CH:4][NH:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an hour
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residues were added with water (80 ml)
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized
ADDITION
Type
ADDITION
Details
from mixed solvent (about 60 ml) of ethanol with water (2 : 1)
CUSTOM
Type
CUSTOM
Details
to obtain 1.7 g (68%) of the titled orange compound

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C2C(C=CNC2=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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